Azlocillin

概要

説明

アズロシリンは、アシルウレイドペニシリン系に属する半合成ペニシリン系抗生物質です。これは、アンプシリンから誘導され、広範な抗菌活性を示します。 アズロシリンは、緑膿菌や腸球菌などの広範なグラム陽性菌とグラム陰性菌に効果的です .

準備方法

合成経路と反応条件

アズロシリンは、置換フェニルグリシンアナログを1,3-ジメチル-2-クロロ-1-イミダゾリニウムクロリドで活性化し、続いて6-アミノペニシラン酸と縮合させることで合成されます . 別の方法では、アズロシリン酸をナトリウム塩形成剤と反応させ、凍結乾燥してアズロシリンナトリウムを得ます .

工業生産方法

アズロシリンの工業生産では、6-アミノペニシラン酸を出発原料として使用します。 このプロセスには、エステル化反応と縮合反応が含まれ、これらは最終生成物の高純度と高収率を確保するために最適化されています .

化学反応の分析

反応の種類

アズロシリンは、以下を含むさまざまな化学反応を起こします。

酸化: アズロシリンは特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: 還元反応は、アズロシリンの官能基を修飾し、その抗菌特性を変更することができます。

置換: アズロシリンは、官能基が他の基に置き換えられる置換反応に関与し、特定の細菌に対する活性を高める可能性があります.

一般的な試薬と条件

アズロシリンの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 温度、pH、溶媒などの反応条件は、所望の生成物を得るために慎重に制御されます .

生成される主な生成物

アズロシリンの反応から生成される主な生成物には、抗菌特性が修飾されたさまざまな誘導体が含まれます。 これらの誘導体は、耐性菌感染症の治療における潜在的な用途について研究されています .

科学研究への応用

アズロシリンは、以下を含む広範な科学研究への応用があります。

科学的研究の応用

Antibacterial Efficacy Against Pseudomonas aeruginosa

Azlocillin is notably effective against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections. It has been utilized in the treatment of various infections, including:

- Pulmonary Infections : this compound has shown significant efficacy in treating pulmonary infections, especially in patients with cystic fibrosis. In a multicenter study involving 124 patients, it demonstrated a satisfactory clinical response in 86.5% of cases with a bacteriological cure rate of 76.6% .

- Urinary Tract Infections : The compound has also been used to treat urinary tract infections caused by resistant strains of bacteria, showcasing its utility in managing complex cases .

Combination Therapies

This compound's effectiveness can be enhanced when used in combination with other antibiotics. For instance:

- With Silver Nanoparticles : A study indicated that this compound conjugated with silver nanoparticles exhibited superior antibacterial activity against Pseudomonas aeruginosa compared to this compound alone or silver nanoparticles alone. This combination significantly reduced bacterial colonization in animal models .

- With Aminoglycosides : In clinical settings, this compound is often administered alongside aminoglycosides to enhance treatment outcomes for severe infections caused by Gram-negative bacteria. This approach has been particularly beneficial for patients with complicated infections .

Treatment of Lyme Disease

Recent studies have highlighted this compound's potential as a treatment for Lyme disease caused by Borrelia burgdorferi. Research conducted at Stanford Medicine demonstrated that this compound effectively eradicated the bacteria in laboratory settings and animal models. The compound showed promise in addressing drug-tolerant strains that lead to persistent symptoms in patients .

Table 1: Efficacy of this compound Against Borrelia burgdorferi

| Study | Method | Findings |

|---|---|---|

| Stanford Medicine Study | In vitro and animal models | This compound completely killed B. burgdorferi at low concentrations, effective against drug-tolerant persisters |

| Comparative Study | BacTiter-Glo™ Assay | Identified this compound as one of the most effective compounds among 7450 tested against B. burgdorferi |

Prophylactic Use

This compound has been investigated for its role in prophylactic antibiotic administration to prevent post-operative infections. A study comparing various antibiotics found that this compound was effective in reducing infection rates when used as a prophylactic agent during surgical procedures .

Safety and Side Effects

The safety profile of this compound is generally favorable, with studies reporting minimal side effects compared to traditional antibiotics used for similar indications. Its effectiveness combined with a lower incidence of adverse reactions makes it an attractive option for treating serious bacterial infections .

作用機序

アズロシリンは、細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質に結合することによって抗菌効果を発揮します。 この結合は、細菌細胞壁合成の第3段階と最後の段階を阻害し、オートリシンなどの細菌細胞壁自己分解酵素によって媒介される細胞溶解につながります . アズロシリンは、オートリシン阻害剤も阻害し、殺菌活性を高める可能性があります .

類似化合物との比較

アズロシリンは、メズロシリンやピペラシリンなどの他のアシルウレイドペニシリンに似ています。 これは、カルボキシペニシリンと比較して、より高いインビトロ効力とより広いスペクトル活性を示します . アズロシリンのイミダゾリジノン環の存在などのユニークな構造的特徴は、その抗菌特性の強化に貢献しています .

類似化合物のリスト

- メズロシリン

- ピペラシリン

- カルベニシリン

- チカルシリン

アズロシリンは、広範囲の活性を持ち、効力が強く、耐性菌株に効果的であるという独自の組み合わせにより、臨床および研究の両方における貴重な抗生物質となっています .

生物活性

Azlocillin is a semisynthetic penicillin known for its broad-spectrum antibacterial activity, particularly against Pseudomonas aeruginosa. This article explores the biological activity of this compound, including its pharmacokinetics, efficacy in clinical settings, and its potential use against antibiotic-resistant bacteria.

Overview of this compound

This compound is classified as an acylureidopenicillin and is particularly effective against various Gram-negative and Gram-positive bacteria. It exhibits bactericidal properties and is recognized for its ability to combat infections caused by Pseudomonas aeruginosa, including strains resistant to other penicillins such as carbenicillin and ticarcillin .

The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and death, particularly in susceptible strains .

1. Against Pseudomonas aeruginosa

This compound has demonstrated significant efficacy in treating infections caused by Pseudomonas aeruginosa. In a multicenter study involving 124 patients with various infections, this compound achieved a satisfactory clinical response in 86.5% of cases, with a bacteriological cure rate of 76.6% . The drug was administered at dosages ranging from 240 mg/kg/24 h for adults to 75-225 mg/kg/24 h for neonates, highlighting its versatility across different age groups.

| Study | Population | Infection Type | Clinical Response (%) | Bacteriological Cure (%) |

|---|---|---|---|---|

| Study 1 | 124 patients | Various (including pulmonary) | 86.5 | 76.6 |

| Study 2 | 42 patients | Serious infections | 96 | ~90 |

2. Against Borrelia burgdorferi

Recent studies have indicated that this compound is effective against drug-tolerant Borrelia burgdorferi, the causative agent of Lyme disease. Research showed that this compound completely eliminated both log phase and stationary phase cultures of B. burgdorferi at concentrations as low as 20 μg/ml within 96 hours . The drug did not induce resistance in persister cells, making it a promising candidate for treating persistent infections.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound achieves therapeutic serum levels following intravenous administration, with effective concentrations maintained for several hours post-injection. In pediatric populations, effective serum levels were obtained with dosages ranging from 50 to 100 mg/kg body weight depending on age .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of this compound:

- A randomized controlled trial compared this compound with gentamicin in treating serious infections. The this compound group achieved a good clinical response in 96% of cases, while gentamicin showed a response rate of 95% .

- In pediatric patients specifically suffering from Pseudomonas infections, this compound demonstrated very good results, particularly in urinary tract infections and wound infections .

特性

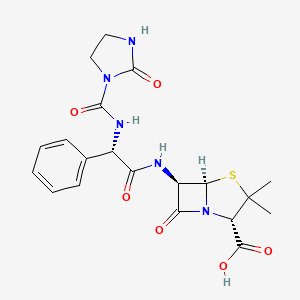

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29)/t11-,12-,13+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWOMNBEOCYFNV-NFFDBFGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022639 | |

| Record name | Azlocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Azlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sodium salt is soluble in water (50 mg/ml), 2.33e-01 g/L | |

| Record name | Azlocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, azlocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that azlocillin interferes with an autolysin inhibitor. | |

| Record name | Azlocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

37091-66-0, 37091-65-9 | |

| Record name | Azlocillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37091-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azlocillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037091660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azlocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azlocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2S-[2α,5α,6β(S*)]]-3,3-dimethyl-7-oxo-6-[[[[(2-oxoimidazolidin-1-yl)carbonyl]amino]phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azlocillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZLOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUM6H389W0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Azlocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。